N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a sulfanylacetamide derivative featuring a morpholine-substituted phenyl core and a 1-methyltetrazole moiety. This compound shares structural motifs with several bioactive molecules, particularly in anticancer and heterocyclic drug discovery. Below, we compare its structural, pharmacological, and synthetic aspects with analogues reported in recent literature.
Properties
Molecular Formula |
C14H17ClN6O2S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C14H17ClN6O2S/c1-20-14(17-18-19-20)24-9-13(22)16-11-8-10(15)2-3-12(11)21-4-6-23-7-5-21/h2-3,8H,4-7,9H2,1H3,(H,16,22) |
InChI Key |
PMPSTGIVMYCGLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a phenyl ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by morpholine.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Formation of the Sulfanylacetamide Moiety: This step involves the reaction of a suitable thiol with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound with the molecular formula that is used in medicinal chemistry, biological research, and chemical synthesis. It features a chloro-substituted phenyl ring, a morpholine ring, and a tetrazole ring, which contribute to its chemical properties. Research indicates that this compound exhibits significant biological activity and has been investigated for its potential as a pharmacological agent, particularly in relation to its interaction with various biological pathways. Preliminary studies suggest that it may act as a biochemical probe, impacting cellular processes and signaling pathways, although specific mechanisms of action remain to be fully elucidated.
Applications
- Medicinal Chemistry this compound is explored for potential therapeutic applications, particularly in drug development targeting specific diseases.
- Biological Research This compound serves as a biochemical probe for studying various biological processes and pathways.
- Chemical Synthesis It acts as a building block in the synthesis of more complex organic molecules, contributing to advancements in synthetic methodologies.
Reactions
- Oxidation The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
- Reduction Reduction reactions can be performed using reducing agents like sodium borohydride, which may alter the functional groups present in the molecule.
- Substitution The chloro group on the phenyl ring can be replaced by other nucleophiles under suitable conditions, allowing for the introduction of diverse functional groups.
Comparison With Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[3-Chloro-4-(4-morpholinyl)phenyl]-2-(1-methyl-tetrazol)-acetamide | Similar phenyl and morpholine rings | Different chloro substitution pattern |
| 4-Methyl-N-(5-chloro-tetrazol)-benzamide | Contains tetrazole and amide groups | Lacks morpholine structure |
| 2-Thiazolyl-N-(tetrazol)-acetamide | Features thiazole instead of morpholine | Different heterocyclic ring structure |
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and the morpholine ring may facilitate binding to hydrophobic pockets in proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. The sulfanylacetamide moiety may act as a nucleophile, reacting with electrophilic centers in biological molecules.
Comparison with Similar Compounds
Core Substituents and Heterocyclic Variations
- Target Compound :
- Phenyl Ring : 5-chloro and 2-morpholinyl substituents.
- Sulfanylacetamide Linker : Tethered to 1-methyl-1H-tetrazol-5-yl.
- Analogues :
- Compound 4c (): Features a 5-methyl-4-phenylthiazol-2-yl core instead of morpholinylphenyl. Retains the 1-methyltetrazole-sulfanyl group. Demonstrates selective cytotoxicity (IC50 = 23.30 µM against A549 cells vs. >1000 µM for NIH/3T3) .
- N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces tetrazole with a triazole ring and introduces pyridine and ethyl groups. Likely alters pharmacokinetics due to pyridine’s basicity .
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Incorporates trifluoromethyl and triazolyl groups. The trifluoromethyl group may enhance metabolic stability .
Functional Group Impact
- Morpholine vs. Pyridine/Methylphenyl : Morpholine enhances solubility via its oxygen atom, whereas pyridine () may improve membrane permeability due to lipophilicity.
- Tetrazole vs.
Pharmacological Activity
Anticancer Efficacy
Key Findings :
Common Strategies
- Target Compound : Likely synthesized via chloroacetylation of a morpholinylphenylamine intermediate, followed by substitution with 1-methyltetrazole-thiol (analogous to methods in ) .
- Compound 4c (): Synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with 1-methyltetrazole-thiol. Yield and purity data suggest scalability challenges .
Reaction Optimization
Biological Activity
N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a chloro-substituted phenyl ring, a morpholine moiety, and a tetrazole group. Its molecular formula is , with a molecular weight of approximately 317.79 g/mol. The presence of these functional groups contributes to its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. These properties suggest its utility in treating conditions like Alzheimer's disease and certain infections caused by urease-producing bacteria .
- Antimicrobial Activity : Preliminary studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was notably observed against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
- Antifungal Properties : In addition to antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans, further highlighting its broad-spectrum antimicrobial capabilities .
Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various derivatives found that this compound exhibited significant inhibitory concentrations (IC) against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/ml |
| Escherichia coli | 16 µg/ml |
| Candida albicans | 32 µg/ml |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Alzheimer's Disease Model : In vitro studies using neuronal cell lines demonstrated that this compound effectively inhibited AChE activity, leading to increased acetylcholine levels. This effect could potentially enhance cognitive function in Alzheimer's models .
- Infection Treatment : A clinical trial investigating the use of this compound in patients with urinary tract infections showed promising results, with significant reductions in bacterial load observed within 48 hours of treatment .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to maximize yield and purity?
- Methodological Answer: The synthesis involves multi-step reactions, typically starting with halogenation of the phenyl ring, followed by coupling with morpholine and tetrazole-sulfanyl groups. Key steps include:
- Halogenation: Use chlorinating agents (e.g., SOCl₂) under anhydrous conditions at 60–80°C for selective substitution .
- Triazole/Morpholine Coupling: Employ coupling reagents like EDCI/HOBt in DMF or THF, with reaction times optimized to 12–24 hours .
- Sulfanyl-Acetamide Formation: React 1-methyl-1H-tetrazole-5-thiol with chloroacetamide derivatives in the presence of K₂CO₃ as a base, using ethanol as a solvent at reflux (78°C) .
Critical Parameters: Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and validating its structural integrity?
- Methodological Answer:
- NMR (¹H/¹³C): Confirm substitution patterns on the phenyl ring (δ 7.2–7.8 ppm for aromatic protons) and morpholine integration (δ 3.6–3.8 ppm for -N-CH₂-) .
- HPLC-MS: Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/DCM (1:1) and analyze bond angles/planarity of the tetrazole ring .
Q. What in vitro assays are recommended for preliminary screening of biological activity, and how should controls be designed?
- Methodological Answer:
- Antimicrobial Activity: Use broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a reference. Include DMSO vehicle controls to rule out solvent toxicity .
- Enzyme Inhibition: Test against COX-2 or CYP450 isoforms via fluorometric assays, comparing to celecoxib or ketoconazole .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for observed biological effects?
- Methodological Answer:
- Systematic Substituent Variation: Synthesize analogs with modified groups (e.g., replace morpholine with piperazine, alter tetrazole methylation) .
- Activity Comparison: Test analogs in parallel using standardized assays (e.g., IC₅₀ values in enzyme inhibition). For example, morpholine’s electron-donating nature enhances binding to hydrophobic enzyme pockets, while tetrazole sulfanyl groups improve solubility .
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2). Validate with mutagenesis data .
Q. What strategies mitigate discrepancies in biological activity data across different research groups?
- Methodological Answer:
- Standardize Assay Conditions: Use identical cell lines/passage numbers, solvent concentrations (e.g., ≤0.1% DMSO), and incubation times .
- Control for Compound Stability: Pre-screen for degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC. If unstable, use prodrug approaches .
- Replicate Key Findings: Collaborate with independent labs to confirm activity trends, particularly for cytotoxicity or enzyme inhibition .
Q. How can in vivo pharmacokinetic and toxicity profiles be evaluated to prioritize this compound for further development?
- Methodological Answer:
- Pharmacokinetics: Administer orally (10 mg/kg) to rodent models, collect plasma samples at 0, 1, 2, 4, 8, 24h, and analyze via LC-MS/MS to determine Cₘₐₓ, t₁/₂, and bioavailability .
- Acute Toxicity: Conduct OECD 423-guided studies in rats, monitoring weight, organ histopathology, and biochemical markers (ALT, creatinine) .
- Metabolite Identification: Use high-resolution MS to detect phase I/II metabolites in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
